4-cyclopropyl-1-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole
Description
The compound 4-cyclopropyl-1-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole is a heterocyclic molecule featuring a triazole core substituted with a cyclopropyl group at the 4-position and an azetidin-3-yl moiety linked to a 4-(1H-pyrazol-1-yl)benzenesulfonyl group. This structure combines three pharmacologically relevant motifs:
- 1,2,3-Triazole: Known for metabolic stability and hydrogen-bonding capacity, often used in click chemistry .
- Azetidine: A strained four-membered ring that enhances conformational rigidity and target binding specificity.
- Benzenesulfonyl-pyrazole: A sulfonamide-based substituent that improves solubility and modulates pharmacokinetic properties.
Properties
IUPAC Name |
4-cyclopropyl-1-[1-(4-pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c24-26(25,16-6-4-14(5-7-16)22-9-1-8-18-22)21-10-15(11-21)23-12-17(19-20-23)13-2-3-13/h1,4-9,12-13,15H,2-3,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDNRERWXOTBGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)S(=O)(=O)C4=CC=C(C=C4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target theDiscoidin Domain Receptors (DDRs) . DDRs are a unique type of kinase that uses extracellular matrix collagen as a ligand. They play a crucial role in various biological processes, including cell differentiation, adhesion, migration, and tissue remodeling.
Biochemical Pathways
Given its potential role as a ddr inhibitor, it may impact pathways related to collagen recognition and signaling, which are crucial in tissue development and repair, and in pathological conditions such as fibrosis and cancer.
Pharmacokinetics
It’s noted that a similar compound has shown good oral absorption and desirable tissue distribution. These properties are crucial for the bioavailability of the drug, influencing its therapeutic effectiveness.
Biological Activity
The compound 4-cyclopropyl-1-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole represents a novel class of triazole derivatives that have garnered attention for their potential biological activities. Triazoles are known for their diverse pharmacological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory effects. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on available research findings.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈N₆O₂S
- Key Functional Groups :
- Triazole ring
- Pyrazole moiety
- Sulfonamide group
Synthesis
The synthesis of 4-cyclopropyl-1-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole involves multiple steps including the formation of the triazole ring through cycloaddition reactions. The synthetic pathway typically includes:
- Formation of the azetidine ring .
- Introduction of the pyrazole and sulfonamide moieties .
- Cyclization to form the triazole structure .
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways related to cell growth and survival .
Antimicrobial Properties
Triazoles are also recognized for their antimicrobial activities. The presence of the pyrazole and sulfonamide groups in the compound may enhance its ability to inhibit bacterial growth. Preliminary data suggest that this compound could be effective against both Gram-positive and Gram-negative bacteria .
Inhibition of Enzymatic Activity
The compound's structural features suggest potential inhibition of specific enzymes involved in disease processes. For example, some triazoles are known to inhibit cholinesterases, which are relevant in neurodegenerative diseases like Alzheimer's . The specific interactions of this compound with such enzymes warrant further investigation.
Study 1: Anticancer Efficacy
A study conducted on a series of triazole derivatives demonstrated that compounds similar to 4-cyclopropyl-1-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 breast cancer cells). The study highlighted the importance of structural modifications in enhancing biological activity .
Study 2: Antimicrobial Testing
Another investigation evaluated the antimicrobial efficacy of related pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) below 50 µg/mL, suggesting promising antimicrobial potential .
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests potential applications in the development of pharmaceuticals targeting various diseases. Here are some key areas:
Anticancer Activity
Research indicates that compounds containing triazole rings exhibit anticancer properties. The incorporation of the pyrazole and sulfonamide functionalities may enhance its efficacy against certain cancer cell lines. Studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
Antimicrobial Properties
Compounds with pyrazole and triazole structures have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The sulfonamide group is known for its role in enhancing the antibacterial properties of related compounds, making this compound a candidate for further exploration in antimicrobial drug development .
Inhibition of Enzymatic Activity
The compound's design suggests it may act as an inhibitor of specific enzymes involved in disease processes, such as phosphodiesterases (PDEs). PDE inhibitors are significant in treating conditions like asthma and schizophrenia due to their role in modulating cyclic nucleotide levels, which are crucial for various cellular functions .
Neuroprotective Effects
Given the structural similarities to other neuroprotective agents, this compound may also exhibit protective effects against neurodegenerative diseases. Research on related pyrazole derivatives has indicated potential benefits in mitigating oxidative stress and inflammation in neuronal cells .
Case Studies
Several studies have highlighted the effectiveness of similar compounds in clinical settings:
- Study on Antitumor Activity : A derivative with a similar structure was tested for its ability to inhibit tumor growth in vitro and in vivo models. Results showed significant reductions in tumor size compared to controls, suggesting that modifications to the triazole and pyrazole moieties can enhance anticancer activity .
- Antimicrobial Evaluation : A series of pyrazole derivatives were synthesized and evaluated for their antimicrobial properties against various bacterial strains. One study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and analogous triazole/azetidine derivatives:
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Core Structure Variations: The target compound’s triazole-azetidine core is distinct from pyridine-triazole hybrids (e.g., ) and simpler triazole derivatives (e.g., ).
Substituent Effects :
- The benzenesulfonyl-pyrazole group in the target enhances solubility relative to hydrophobic tert-butylperoxy chains in Compound 22 .
- Unlike pyrrolopyrimidine-containing analogs (), the target lacks a fused bicyclic system, which may reduce steric hindrance in binding interactions.
Synthetic Accessibility :
- Compound 22 was synthesized with a 41% yield via column chromatography , suggesting that the target’s sulfonamide-azetidine linkage might require specialized coupling reagents (e.g., silane-mediated reactions, as hinted in ).
Biological Relevance :
- Pyridine-triazole derivatives () and pyrrolopyrimidine-azetidine compounds () are reported as intermediates in coordination chemistry and kinase inhibitors, respectively. The target’s cyclopropyl group could confer metabolic stability, akin to cyclopropane-containing drugs like cilostazol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
